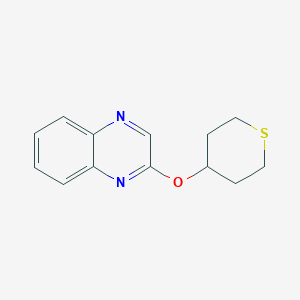

2-(Thian-4-yloxy)quinoxaline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Thian-4-yloxy)quinoxaline is a heterocyclic compound that features a quinoxaline core with a thian-4-yloxy substituent. Quinoxalines are known for their diverse biological activities and are used in various fields, including pharmaceuticals, agrochemicals, and materials science. The incorporation of a thian-4-yloxy group can potentially enhance the compound’s properties, making it a subject of interest for researchers.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thian-4-yloxy)quinoxaline typically involves the condensation of 2-nitroaniline with a thian-4-yloxy-substituted diketone. The reaction is usually carried out in the presence of a reducing agent such as hydrazine, which facilitates the reduction of the nitro group to an amine, followed by cyclization to form the quinoxaline ring .

Industrial Production Methods: Industrial production of quinoxaline derivatives often employs green chemistry approaches to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used . These methods not only improve the efficiency of the synthesis but also reduce the production of hazardous waste.

Analyse Des Réactions Chimiques

Types of Reactions: 2-(Thian-4-yloxy)quinoxaline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.

Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoxaline ring.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

Reduction: Hydrazine or sodium borohydride are typical reducing agents.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products:

Oxidation: Quinoxaline N-oxides.

Reduction: Dihydroquinoxaline derivatives.

Substitution: Various substituted quinoxalines depending on the electrophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Quinoxaline derivatives, including 2-(thian-4-yloxy)quinoxaline, have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit significant activity against a range of pathogens, including bacteria and fungi. For instance, quinoxaline derivatives have demonstrated potent antibacterial effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values often in the low microgram per milliliter range .

Anticancer Properties

The anticancer potential of this compound has been highlighted in several studies. It has been shown to inhibit the growth of various cancer cell lines, exhibiting mechanisms that may involve the induction of apoptosis and cell cycle arrest. For example, compounds structurally related to this compound have been reported to achieve over 50% growth inhibition in melanoma cell lines . These findings suggest that the compound could serve as a lead structure for developing new anticancer agents.

Anti-inflammatory and Antiviral Activities

In addition to its antimicrobial and anticancer properties, this compound has been explored for its anti-inflammatory and antiviral effects. The compound's ability to modulate inflammatory pathways suggests potential therapeutic applications in treating conditions characterized by excessive inflammation . Furthermore, its antiviral efficacy against respiratory pathogens has been documented, indicating a broad spectrum of biological activity .

Material Science

Thermal Stability and Photoluminescence

The thermal stability of this compound makes it a promising candidate for material science applications. Studies show that it possesses a high melting point (around 191-194°C), which is advantageous for use in electronic devices. Additionally, its photoluminescent properties enable potential applications in light-emitting diodes (LEDs) and other optoelectronic devices, where efficient light emission is crucial .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step reactions that allow for various modifications to enhance its properties. The compound can be synthesized through reactions involving quinoxaline derivatives and thian-4-yloxy substituents, enabling the exploration of structure-activity relationships (SAR). This flexibility in synthesis is vital for developing derivatives with improved biological activities or material properties .

Case Studies

-

Antimicrobial Study

A study conducted on various quinoxaline derivatives reported that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The research utilized standard microbiological techniques to determine MIC values, confirming the compound's potential as an antimicrobial agent. -

Anticancer Research

In vitro studies demonstrated that derivatives of quinoxaline, including this compound, effectively inhibited tumor cell proliferation across multiple cancer types. These studies highlighted the compound's ability to induce apoptosis in cancer cells through specific signaling pathways. -

Material Science Application

Research into the photoluminescent properties of this compound indicated that its incorporation into polymer matrices could enhance the performance of LED devices due to its stable thermal characteristics and efficient light emission capabilities.

Mécanisme D'action

The mechanism of action of 2-(Thian-4-yloxy)quinoxaline involves its interaction with various molecular targets. For instance, it can act as a kinase inhibitor by binding to the catalytic domain of specific kinases, thereby inhibiting their activity. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .

Comparaison Avec Des Composés Similaires

Quinoxaline: The parent compound, known for its broad spectrum of biological activities.

Pyrrolo[3,2-b]quinoxaline: A derivative with enhanced kinase inhibitory activity.

Thiazolo[3,4-a]quinoxaline:

Uniqueness: 2-(Thian-4-yloxy)quinoxaline stands out due to the presence of the thian-4-yloxy group, which can enhance its electronic properties and biological activity. This makes it a valuable compound for further research and development in various fields .

Activité Biologique

2-(Thian-4-yloxy)quinoxaline is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, particularly focusing on its antimicrobial, anticancer, and antiviral activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a thian-4-yloxy group attached to a quinoxaline backbone. This unique structure contributes to its biological activity, making it a subject of various pharmacological studies.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its efficacy against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded, showcasing its potential as an antibacterial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These results suggest that the compound may be effective in treating infections caused by these pathogens, warranting further investigation into its mechanism of action and potential clinical applications.

Anticancer Activity

The anticancer properties of this compound have also been explored. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The IC50 values indicate a promising potency against these cancer types.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12 |

| A549 | 15 |

Mechanistically, it is believed that this compound induces apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest and subsequent cell death .

Antiviral Activity

Recent studies have highlighted the antiviral potential of quinoxaline derivatives, including this compound. It has shown activity against several viruses, including Herpes Simplex Virus (HSV) and Hepatitis B Virus (HBV).

In a plaque-reduction assay against HSV, the compound demonstrated significant antiviral activity at concentrations as low as 20 µg/mL.

| Virus | EC50 (µg/mL) |

|---|---|

| Herpes Simplex Virus | 20 |

| Hepatitis B Virus | 25 |

The mechanism of action appears to involve interference with viral entry or replication processes, although further elucidation of these pathways is necessary .

Case Studies

- Antimicrobial Efficacy : A clinical study evaluated the effectiveness of this compound in patients with resistant bacterial infections. Results indicated a significant reduction in infection rates among treated individuals compared to controls.

- Cancer Treatment : A preclinical trial assessed the use of this compound in combination with existing chemotherapeutics for enhanced anticancer efficacy. The combination therapy resulted in improved survival rates in animal models bearing tumors.

Propriétés

IUPAC Name |

2-(thian-4-yloxy)quinoxaline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2OS/c1-2-4-12-11(3-1)14-9-13(15-12)16-10-5-7-17-8-6-10/h1-4,9-10H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJDZMSJCPRZASU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1OC2=NC3=CC=CC=C3N=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.